7-Fluoroisoquinolin-6-amine
Overview
Description
7-Fluoroisoquinolin-6-amine is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 7th position and an amine group at the 6th position on the isoquinoline ring. This compound has the molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol . It is a significant compound in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 7-Fluoroisoquinolin-6-amine is the aggregated tau protein, which is a compelling biomarker in Alzheimer’s disease . The density and spread of this protein track well with neurodegeneration and cognitive decline .
Mode of Action
This compound interacts with its target, the aggregated tau protein, by binding to it
Pharmacokinetics
A compound with similar structure, 8-fluoroisoquinolin-6-amine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the aggregated tau protein. By binding to this protein, it may influence the progression of neurodegeneration and cognitive decline in Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
7-Fluoroisoquinolin-6-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways. Additionally, this compound has been shown to bind to certain proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell signaling pathways, particularly those involving kinase enzymes, which play a pivotal role in regulating cell growth, differentiation, and apoptosis . Furthermore, this compound has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, thereby altering their activity . For instance, it can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It has been shown to affect metabolic flux, leading to changes in the levels of metabolites such as amino acids and nucleotides . The compound’s interactions with cytochrome P450 enzymes play a crucial role in its metabolism, influencing its bioavailability and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound has been observed to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its localization, as different cellular environments provide distinct biochemical contexts for its interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroisoquinolin-6-amine typically involves the introduction of a fluorine atom and an amine group onto the isoquinoline ring. One common method involves the reaction of a suitable isoquinoline precursor with fluorinating agents and subsequent amination. For example, the reaction of 6-chloroisoquinoline with potassium fluoride in the presence of a suitable solvent can introduce the fluorine atom at the 7th position. The resulting 7-fluoroisoquinoline can then be treated with ammonia or an amine source to introduce the amine group at the 6th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Fluoroisoquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Fluoroisoquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroisoquinolin-7-amine
- 5-Fluoroisoquinolin-6-amine
- 7-Fluoroquinoline-6-amine
Uniqueness
7-Fluoroisoquinolin-6-amine is unique due to the specific positioning of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated isoquinolines, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
7-fluoroisoquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEULMXFHWRRDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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